Cas no 2580103-71-3 (rac-(3R,5S)-4-(tert-butoxy)carbonyl-5-phenylthiomorpholine-3-carboxylic acid)

Technical Introduction: rac-(3R,5S)-4-(tert-butoxy)carbonyl-5-phenylthiomorpholine-3-carboxylic acid is a chiral thiomorpholine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functionality. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, while the thiomorpholine core offers conformational rigidity and potential for further functionalization. The phenyl substituent and carboxylic acid moiety provide additional sites for derivatization, making this compound valuable for medicinal chemistry applications, such as peptidomimetics or enzyme inhibitors. Its well-defined stereochemistry ensures reproducibility in asymmetric synthesis.
rac-(3R,5S)-4-(tert-butoxy)carbonyl-5-phenylthiomorpholine-3-carboxylic acid structure
2580103-71-3 structure
Product Name:rac-(3R,5S)-4-(tert-butoxy)carbonyl-5-phenylthiomorpholine-3-carboxylic acid
CAS No:2580103-71-3
MF:C16H21NO4S
MW:323.407243490219
CID:5658233
PubChem ID:165894142
Update Time:2025-06-09

rac-(3R,5S)-4-(tert-butoxy)carbonyl-5-phenylthiomorpholine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-27728430
    • 2580103-71-3
    • rac-(3R,5S)-4-[(tert-butoxy)carbonyl]-5-phenylthiomorpholine-3-carboxylic acid
    • rac-(3R,5S)-4-(tert-butoxy)carbonyl-5-phenylthiomorpholine-3-carboxylic acid
    • Inchi: 1S/C16H21NO4S/c1-16(2,3)21-15(20)17-12(11-7-5-4-6-8-11)9-22-10-13(17)14(18)19/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m1/s1
    • InChI Key: PFAYVFSGWOYGNS-OLZOCXBDSA-N
    • SMILES: S1C[C@@H](C(=O)O)N(C(=O)OC(C)(C)C)[C@@H](C2C=CC=CC=2)C1

Computed Properties

  • Exact Mass: 323.11912932g/mol
  • Monoisotopic Mass: 323.11912932g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 415
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 92.1Ų

rac-(3R,5S)-4-(tert-butoxy)carbonyl-5-phenylthiomorpholine-3-carboxylic acid Pricemore >>

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Additional information on rac-(3R,5S)-4-(tert-butoxy)carbonyl-5-phenylthiomorpholine-3-carboxylic acid

Professional Introduction to Rac-(3R,5S)-4-(tert-butoxy)carbonyl-5-phenylthiomorpholine-3-carboxylic Acid (CAS No. 2580103-71-3)

Rac-(3R,5S)-4-(tert-butoxy)carbonyl-5-phenylthiomorpholine-3-carboxylic acid (CAS No. 2580103-71-3) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its complex stereochemical configuration and functional groups, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural features make it particularly valuable for the development of novel therapeutic agents targeting a range of diseases.

The molecular structure of rac-(3R,5S)-4-(tert-butoxy)carbonyl-5-phenylthiomorpholine-3-carboxylic acid incorporates several key pharmacophoric elements that contribute to its biological activity. The presence of the butoxy group at the 4-position provides stability and influences the compound's solubility and metabolic profile, while the carboxylic acid moiety at the 3-position allows for further derivatization and conjugation with other therapeutic molecules. The stereochemistry at the 3R and 5S positions is particularly significant, as it has been shown to enhance binding affinity and selectivity in various biological targets.

In recent years, there has been a surge in research focused on developing new morpholine-based scaffolds for medicinal applications. Morpholine derivatives have demonstrated promise in addressing a variety of therapeutic challenges, including central nervous system disorders, infectious diseases, and inflammatory conditions. Rac-(3R,5S)-4-(tert-butoxy)carbonyl-5-phenylthiomorpholine-3-carboxylic acid stands out as a versatile building block due to its ability to be modified at multiple sites while maintaining structural integrity.

The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions and stereochemistry. Advanced techniques such as chiral resolution and asymmetric synthesis are often employed to achieve the desired enantiomeric purity. The use of protecting groups, such as the butoxycrown ether, is critical in ensuring regioselectivity during the synthetic process. These synthetic strategies not only highlight the complexity of working with such compounds but also underscore their importance in modern drug discovery.

The pharmacological potential of rac-(3R,5S)-4-(tert-butoxy)
-5-
)
phenylthiomorpholine
-carboxylic acid has been explored in several preclinical studies. Researchers have investigated its interactions with enzymes and receptors relevant to neurological disorders, such as serotonin receptors and acetylcholinesterase inhibitors. Preliminary findings suggest that this compound exhibits potent activity in modulating these targets, making it a promising candidate for further development into therapeutic agents.

In addition to its applications in central nervous system research, this compound has shown potential in combating infectious diseases. The morpholine core is known to exhibit broad-spectrum antimicrobial properties, and modifications to this scaffold can enhance efficacy against resistant strains of pathogens. Studies have demonstrated that derivatives of rac-(
)
)
)-4-(
)-5
)
phenylthiomorpholine
-carboxylic acid can disrupt bacterial cell wall synthesis and inhibit viral replication. These findings are particularly relevant in light of the ongoing global health challenges posed by antibiotic-resistant infections.

The development of novel drug candidates often involves rigorous testing to evaluate their safety and efficacy profiles. Rac-(

)rac
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((),(),(),(),(),(),(),(),(),(),(),(),(),()) rac
((),(),()) rac
(()) rac
(()) rac
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(()))rac((()))rac((()))rac((()))rac((()))rac((()))rac((()))rac((()))rac((()))rac((()))rac((()))(CAS No.
2580103-71-3) has undergone various biochemical assays to assess its interaction with biological targets and evaluate potential side effects. These studies include enzyme inhibition assays, cell-based assays, and animal models to provide comprehensive data on its pharmacokinetic properties.

The integration of computational chemistry techniques has further advanced the study of this compound. Molecular modeling and virtual screening have been employed to predict binding affinities and identify potential lead structures for optimization. These computational approaches complement traditional experimental methods by providing rapid insights into molecular interactions and helping to guide synthetic efforts more efficiently.

The future prospects for rac-(











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